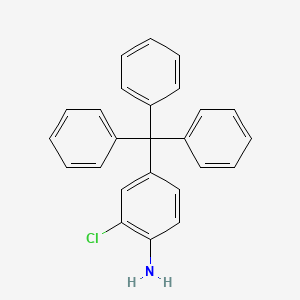
2-Chloro-4-tritylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-tritylaniline is an organic compound with the molecular formula C25H20ClN and a molecular weight of 369.898 g/mol It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a trityl group (triphenylmethyl) and a chlorine atom is substituted at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-tritylaniline typically involves the reaction of 2-chloroaniline with triphenylmethyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amino group of 2-chloroaniline attacks the trityl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-tritylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-4-tritylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-tritylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the trityl group may interact with hydrophobic pockets in proteins, while the chlorine atom may participate in halogen bonding interactions. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Tritylaniline: Similar structure but lacks the chlorine atom.
2-Chloroaniline: Similar structure but lacks the trityl group.
Triphenylmethyl Chloride: Used in the synthesis of 2-Chloro-4-tritylaniline.
Uniqueness
This compound is unique due to the presence of both the trityl group and the chlorine atom, which confer distinct chemical and physical properties
Properties
CAS No. |
95745-23-6 |
|---|---|
Molecular Formula |
C25H20ClN |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-chloro-4-tritylaniline |
InChI |
InChI=1S/C25H20ClN/c26-23-18-22(16-17-24(23)27)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,27H2 |
InChI Key |
JSVSFYWXXNKBJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



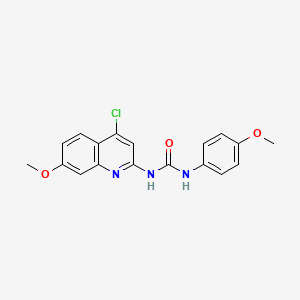
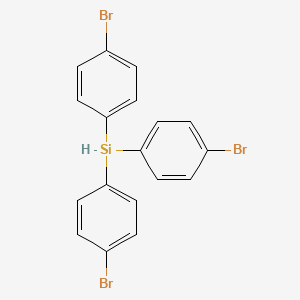
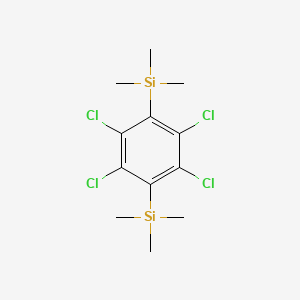
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

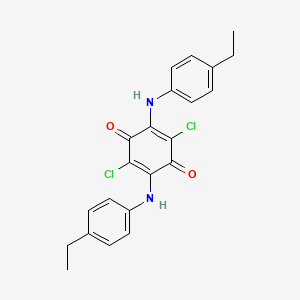
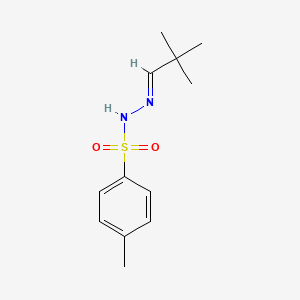

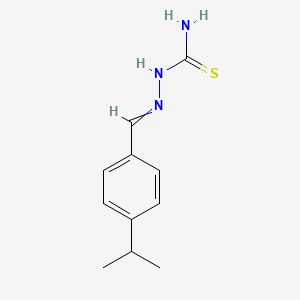
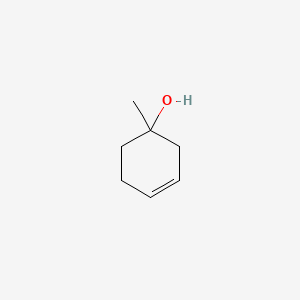
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
